N-[4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]prop-2-enamide is a chemical compound belonging to the class of oxadiazole derivatives. Oxadiazoles are heterocyclic compounds containing two carbon atoms, one oxygen atom, and two nitrogen atoms in a five-membered ring structure. This compound is characterized by its unique molecular structure, which includes a phenyl group attached to a 5-methyl-1,2,4-oxadiazol-3-yl moiety and a prop-2-enamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]prop-2-enamide typically involves the following steps:
Formation of 5-Methyl-1,2,4-oxadiazol-3-ylphenyl: This can be achieved by reacting appropriate precursors such as 4-aminophenol with chloroacetic acid in the presence of a base.
Introduction of the Prop-2-enamide Group: The resulting phenyl derivative is then reacted with acryloyl chloride to introduce the prop-2-enamide group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: N-[4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: Substitution reactions at the phenyl ring or the oxadiazole ring can yield a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Various electrophiles and nucleophiles can be employed depending on the desired substitution pattern.
Major Products Formed:
Oxidation Products: Oxidized derivatives with altered functional groups.
Reduction Products: Reduced analogs with different electronic properties.
Substitution Products: A variety of substituted derivatives with potential biological and industrial applications.
Scientific Research Applications
N-[4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]prop-2-enamide has found applications in various fields of scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-[4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]prop-2-enamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
N-[4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]prop-2-enamide is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Other oxadiazole derivatives, such as 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan and various benzamides.
Uniqueness: The presence of the prop-2-enamide group in this compound distinguishes it from other oxadiazole derivatives, potentially leading to unique biological and chemical properties.
Properties
IUPAC Name |
N-[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c1-3-11(16)14-10-6-4-9(5-7-10)12-13-8(2)17-15-12/h3-7H,1H2,2H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JANLOSQMKFNTMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2=CC=C(C=C2)NC(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.